
4-Methoxy-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions The presence of a methoxy group at the 4-position distinguishes this compound from other dioxolanes
準備方法
Synthetic Routes and Reaction Conditions: 4-Methoxy-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as azeotropic distillation may be employed to remove water and drive the reaction to completion .
化学反応の分析
Types of Reactions: 4-Methoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine (Py), or peracids like m-chloroperoxybenzoic acid (MCPBA).
Reduction: LiAlH₄, NaBH₄, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: NaOCH₃, organolithium reagents, or Grignard reagents (RMgX).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
4-Methoxy-1,3-dioxolane has several applications in scientific research:
作用機序
The mechanism of action of 4-Methoxy-1,3-dioxolane involves its ability to form stable cyclic acetals, protecting carbonyl groups from unwanted reactions . This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups. The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound .
類似化合物との比較
1,3-Dioxolane: Lacks the methoxy group at the 4-position, making it less sterically hindered and more reactive in certain conditions.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity profiles.
2-Methoxy-1,3-dioxolane: Similar structure but with the methoxy group at the 2-position, affecting its chemical behavior and applications.
Uniqueness: 4-Methoxy-1,3-dioxolane’s unique structure, with the methoxy group at the 4-position, provides distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of specific derivatives .
特性
CAS番号 |
109620-95-3 |
|---|---|
分子式 |
C4H8O3 |
分子量 |
104.10 g/mol |
IUPAC名 |
4-methoxy-1,3-dioxolane |
InChI |
InChI=1S/C4H8O3/c1-5-4-2-6-3-7-4/h4H,2-3H2,1H3 |
InChIキー |
KNRHJRDGBKUSFK-UHFFFAOYSA-N |
正規SMILES |
COC1COCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


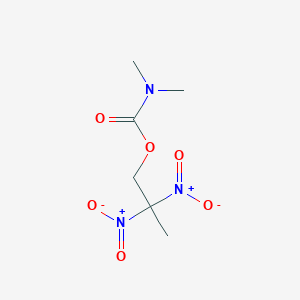
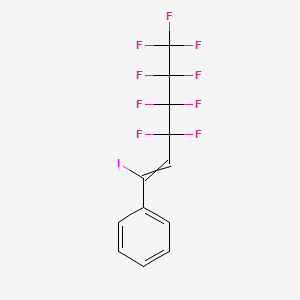
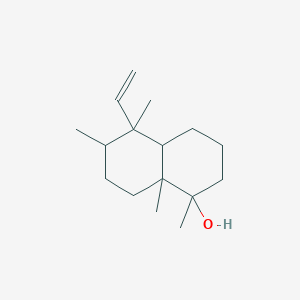
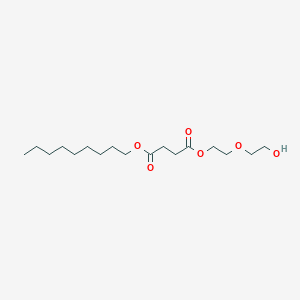
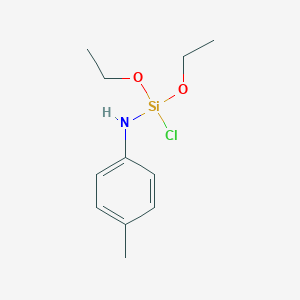
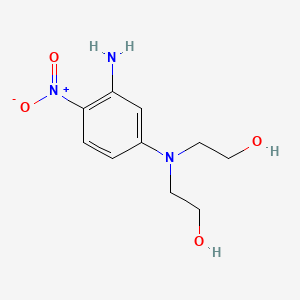
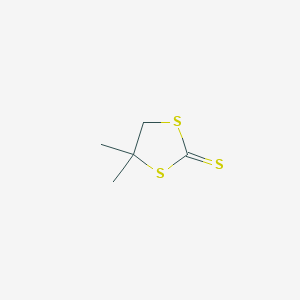
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)



